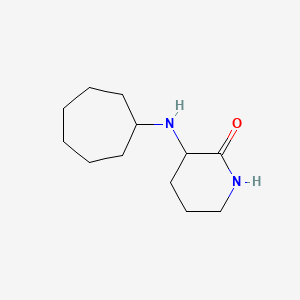

3-(Cycloheptylamino)piperidin-2-one

Description

Properties

IUPAC Name |

3-(cycloheptylamino)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12-11(8-5-9-13-12)14-10-6-3-1-2-4-7-10/h10-11,14H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWMRQQWQBXGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2CCCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Partial Reduction

The Rh-catalyzed asymmetric reductive Heck reaction, as demonstrated by, provides a robust framework for constructing enantiomerically enriched 3-substituted piperidines. For 3-(cycloheptylamino)piperidin-2-one, this method begins with the partial reduction of pyridine derivatives to tetrahydropyridines. For example, phenyl pyridine-1(2H)-carboxylate undergoes hydrogenation to yield a tetrahydropyridine intermediate, which is subsequently subjected to Rh-catalyzed cross-coupling with cycloheptyl boronic acids.

Enantioselective Carbometalation and Final Reduction

The key asymmetric step involves a Rh(I) catalyst (e.g., [Rh(cod)Cl]₂) with chiral ligands such as (R)-BINAP, enabling enantioselective carbometalation. Cycloheptyl boronic acids participate in this reaction, forming a carbon–nitrogen bond at the 3-position of the tetrahydropyridine. A final reduction step (e.g., hydrogenolysis or borane-mediated) yields the piperidin-2-one scaffold with >90% enantiomeric excess.

Reductive Amination Strategies for Cycloheptylamino Group Installation

Synthesis of 3-Aminopiperidin-2-one Precursors

The preparation of 3-aminopiperidin-2-one is critical for reductive amination. Source outlines a route starting from D-glutamic acid, involving:

-

Esterification and Boc protection : D-glutamic acid is converted to dimethyl ester followed by Boc protection of the amine.

-

Reduction and cyclization : The ester is reduced to a diol, activated via mesylation, and cyclized to form the piperidine ring.

-

Deprotection : Acidic removal of the Boc group yields 3-aminopiperidin-2-one hydrochloride.

Reductive Amination with Cycloheptanone

3-Aminopiperidin-2-one reacts with cycloheptanone under reductive amination conditions (NaBH₃CN, MeOH, 25°C) to afford this compound. This method achieves moderate yields (60–70%) but requires optimization to minimize over-alkylation.

Alkylation of 3-Aminopiperidin-2-one Intermediates

Direct Alkylation with Cycloheptylmethyl Halides

Analogous to fentanyl analog synthesis in, 3-aminopiperidin-2-one undergoes alkylation with cycloheptylmethyl bromide in acetonitrile at 60°C. Triethylamine is used as a base to deprotonate the amine, facilitating nucleophilic substitution. This method achieves 55–65% yields but struggles with regioselectivity in polyhalogenated systems.

Mitsunobu Reaction for Stereocontrol

For stereoselective alkylation, the Mitsunobu reaction (DIAD, PPh₃, cycloheptanol) enables inversion of configuration at the nitrogen center. This approach is less explored for piperidin-2-ones but has precedent in piperidine functionalization.

Cyclization-Based Routes for Direct Ring Formation

Linear Precursor Design and Cyclization

A linear gamma-keto amine precursor, such as 5-(cycloheptylamino)-2-oxopentanoic acid, undergoes acid-catalyzed cyclization (HCl, reflux) to form the piperidin-2-one ring. This method avoids multi-step functionalization but requires precise control of reaction conditions to prevent racemization.

Intramolecular Aldol Condensation

Cyclization via aldol condensation is feasible if the precursor contains both amine and ketone functionalities. For example, 3-cycloheptylamino-4-ketopentylamine cyclizes under basic conditions (K₂CO₃, DMF) to yield the target compound. Yields are variable (40–50%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Rh-catalyzed coupling | Partial reduction, carbometalation | 75–85 | High enantioselectivity, scalability | Requires specialized catalysts |

| Reductive amination | Boc protection, reductive amination | 60–70 | Simple conditions, broad substrate scope | Over-alkylation, moderate yields |

| Direct alkylation | Alkylation with cycloheptylmethyl bromide | 55–65 | Straightforward | Regioselectivity challenges |

| Cyclization | Linear precursor cyclization | 40–50 | Direct ring formation | Low yields, side reactions |

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylamino)piperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cycloheptylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Cycloheptylamino)piperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)piperidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural analogs of 3-(Cycloheptylamino)piperidin-2-one, focusing on substituents, molecular features, and known activities:

Pharmacological and Toxicological Insights

- In contrast, this compound’s activity remains speculative due to a lack of direct data.

- Toxicity Gaps: Many analogs, including 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, lack thorough toxicological characterization, highlighting a critical research need .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cycloheptylamino)piperidin-2-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, cycloheptylamine can react with a pre-functionalized piperidin-2-one derivative under basic conditions (e.g., NaHCO₃ in THF) . Temperature control (e.g., −78°C for lithiation steps) and solvent choice (e.g., THF for polar aprotic environments) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical data . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Reproducibility requires strict adherence to protocols (e.g., standardized MIC assays for antimicrobial studies). Dose-response curves and control experiments (e.g., solvent-only controls) isolate compound-specific effects. Computational docking studies (e.g., AutoDock Vina) can reconcile divergent results by modeling interactions with targets like cyclooxygenase enzymes .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries can enhance stereoselectivity during cyclization or amination steps . Kinetic resolution via enzymatic methods (e.g., lipases) or chiral stationary-phase HPLC (CSP-HPLC) isolates enantiomers. Circular dichroism (CD) spectroscopy monitors enantiomeric excess (ee), with >90% ee achievable through iterative optimization .

Q. How do structural modifications to the cycloheptylamino group impact the compound’s pharmacokinetic properties?

- Methodological Answer : Substituents on the cycloheptyl group (e.g., hydroxylation or fluorination) alter lipophilicity (logP), affecting membrane permeability. In vitro ADMET assays (e.g., Caco-2 cell monolayers for absorption, microsomal stability tests) guide optimization. For example, introducing a hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations identify electron-deficient sites prone to cytochrome P450-mediated oxidation. Software like Schrödinger’s ADMET Predictor models metabolic pathways, while molecular dynamics simulations (e.g., GROMACS) assess binding stability in enzyme active sites .

Data-Driven Insights

| Property | Typical Data | Reference |

|---|---|---|

| Molecular Weight | ~265.4 g/mol (C₁₃H₂₄N₂O) | |

| Synthetic Yield | 60–87% (after chromatography) | |

| LogP (Predicted) | 2.1–2.5 (unmodified cycloheptylamino) | |

| Enantiomeric Excess | Up to 94% (chiral HPLC) |

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor using chiral analytical methods early in synthesis to avoid costly rework .

- Biological Assays : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity .

- Toxicity Screening : Prioritize in vitro cytotoxicity (e.g., HepG2 cells) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.